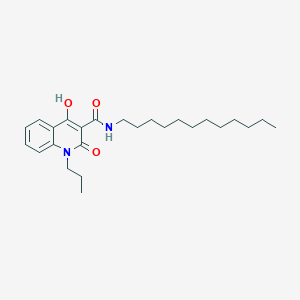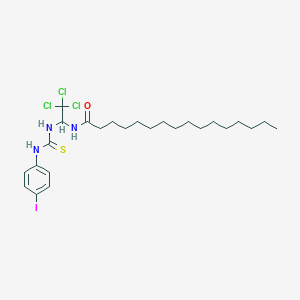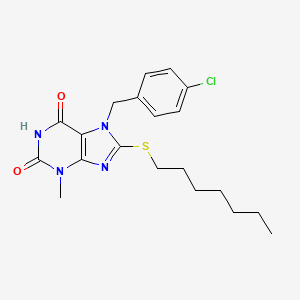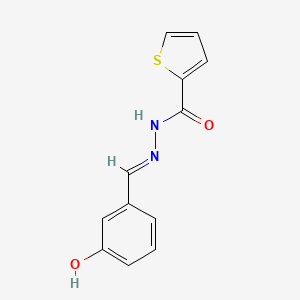
N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to a thiophene ring via a carbohydrazide linkage, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods: While specific industrial production methods for N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted hydrazide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cancer cell proliferation.
Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
(E)-Ethyl N’-(3-hydroxybenzylidene)hydrazinecarboxylate dihydrate: This compound shares a similar benzylidene-hydrazine structure but differs in the presence of an ethyl ester group.
(Z)-3-((3-hydroxybenzylidene)amino)pyridin-1-ium 4-dodecylbenzenesulfonate: This compound features a pyridine ring and a sulfonate group, providing different chemical properties and applications.
Uniqueness: N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide stands out due to its thiophene ring, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and other advanced materials.
Propiedades
Fórmula molecular |
C12H10N2O2S |
|---|---|
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N2O2S/c15-10-4-1-3-9(7-10)8-13-14-12(16)11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+ |
Clave InChI |
GBUHCNXMPQYORC-MDWZMJQESA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-benzylidene-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11993287.png)
![6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11993289.png)


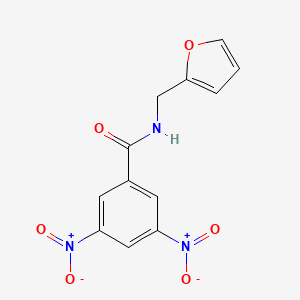

![{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11993305.png)
![Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11993330.png)
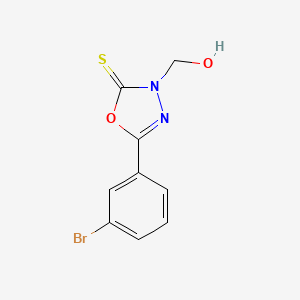

![3-nitro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11993350.png)
